Cycloheptyl-Thiophene Scaffold Superiority in Antiproliferative Activity vs. Cyclohexyl Analogs
In a systematic comparison of cycloalkyl[b]thiophene-3-carbonitriles, the cycloheptyl-fused derivative 2r achieved >97% growth inhibition across HT29, NCI-H292, and HEP human cancer cell lines, whereas the most potent antifungal activity resided in cyclohexyl-fused analogs [1]. This ring-size-dependent potency partitioning is a critical selection criterion: the cyclohepta[b]thiophene scaffold is the preferred starting point for antiproliferative programs, and 2-chloro-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylic acid provides this scaffold with a synthetically versatile chlorine handle.
| Evidence Dimension | Antiproliferative activity (% growth inhibition) |
|---|---|
| Target Compound Data | 2-Chloro-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylic acid is a direct precursor of the cycloheptyl-thiophene scaffold. Derivative 2r (same scaffold) inhibited >97% growth. |
| Comparator Or Baseline | Cyclohexyl[b]thiophene derivatives: most active as antifungals, not antiproliferatives. |
| Quantified Difference | Cycloheptyl scaffold >97% growth inhibition vs. cyclohexyl scaffold preferentially active in antifungal assays. Exact differential fold-change not available for the 2-chloro-3-carboxylic acid compound. |
| Conditions | HT29, NCI-H292, HEP cell lines; antifungal against Candida krusei and Criptococcus neoformans. |
Why This Matters
For anticancer lead optimization, selecting the cyclohepta[b]thiophene carboxylic acid scaffold over cyclohexyl analogs is supported by empirical activity data, reducing the risk of scaffold-related inactivity.
- [1] Souza BCC, et al. Preliminary antifungal and cytotoxic evaluation of synthetic cycloalkyl[b]thiophene derivatives with PLS-DA analysis. Acta Pharm. 2012;62(2):221-236. View Source
